propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a butoxyphenyl group, and a tetrahydropyrimidine carboxylate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the butoxyphenyl and phenyl groups. The final steps involve the formation of the tetrahydropyrimidine ring and the esterification to introduce the propan-2-yl group.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of compounds with potentially unique properties.
Scientific Research Applications
Propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: Its chemical properties may make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Propan-2-yl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific functional groups and their arrangement. The butoxyphenyl group, in particular, may confer unique properties compared to other similar compounds, potentially affecting its reactivity, biological activity, and overall stability.
Properties
Molecular Formula |
C28H32N4O4 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
propan-2-yl 4-[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C28H32N4O4/c1-5-6-16-35-22-14-12-20(13-15-22)25-23(17-32(31-25)21-10-8-7-9-11-21)26-24(27(33)36-18(2)3)19(4)29-28(34)30-26/h7-15,17-18,26H,5-6,16H2,1-4H3,(H2,29,30,34) |
InChI Key |
MRRNRCUZWYUSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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